tert-butyl (7S,8aS)-7-(1H-tetrazol-1-yl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate
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Overview
Description
tert-Butyl (7S,8aS)-7-(1H-tetrazol-1-yl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate is a complex organic compound known for its unique structure and properties. This compound is often used in advanced chemical synthesis and research due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (7S,8aS)-7-(1H-tetrazol-1-yl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and precise control of reaction parameters is crucial to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (7S,8aS)-7-(1H-tetrazol-1-yl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like sodium azide, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
tert-Butyl (7S,8aS)-7-(1H-tetrazol-1-yl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which tert-butyl (7S,8aS)-7-(1H-tetrazol-1-yl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate exerts its effects involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (7S,8aS)-7-(1H-tetrazol-1-yl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate
- 1-tert-Butyl-1H-tetrazol-5-yl fluoromethyl sulfone
- 5-Substituted 1H-tetrazoles
Uniqueness
What sets this compound apart from similar compounds is its unique structural features and reactivity. Its ability to participate in a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research .
Properties
Molecular Formula |
C13H22N6O2 |
---|---|
Molecular Weight |
294.35 g/mol |
IUPAC Name |
tert-butyl (7S,8aS)-7-(tetrazol-1-yl)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate |
InChI |
InChI=1S/C13H22N6O2/c1-13(2,3)21-12(20)18-5-4-17-8-11(6-10(17)7-18)19-9-14-15-16-19/h9-11H,4-8H2,1-3H3/t10-,11-/m0/s1 |
InChI Key |
QOTMGJDTIXNEGS-QWRGUYRKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN2C[C@H](C[C@H]2C1)N3C=NN=N3 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2CC(CC2C1)N3C=NN=N3 |
Origin of Product |
United States |
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